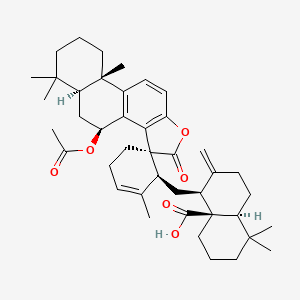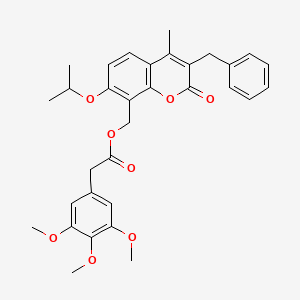
P-gp inhibitor 13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-glycoprotein inhibitor 13 is a compound known for its ability to inhibit the activity of P-glycoprotein, a membrane protein that plays a crucial role in the efflux of various substances out of cells. This protein is involved in multidrug resistance, particularly in cancer cells, making P-glycoprotein inhibitors valuable in enhancing the efficacy of chemotherapeutic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of P-glycoprotein inhibitor 13 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of reactive intermediates .
Industrial Production Methods
Industrial production of P-glycoprotein inhibitor 13 often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
P-glycoprotein inhibitor 13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions can vary widely, from room temperature to elevated temperatures, and from atmospheric pressure to high-pressure environments .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of P-glycoprotein inhibitor 13 .
Applications De Recherche Scientifique
P-glycoprotein inhibitor 13 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the mechanisms of drug transport and resistance in cells.
Biology: It helps in understanding the role of P-glycoprotein in cellular processes and its impact on drug efficacy.
Medicine: It is used in the development of new therapeutic strategies to overcome multidrug resistance in cancer treatment.
Industry: It is utilized in the formulation of drug delivery systems to enhance the bioavailability of therapeutic agents .
Mécanisme D'action
P-glycoprotein inhibitor 13 exerts its effects by binding to the P-glycoprotein and inhibiting its ATPase activity, which is essential for the efflux of substrates out of cells. This inhibition leads to increased intracellular concentrations of therapeutic agents, thereby enhancing their efficacy. The molecular targets and pathways involved include the nucleotide-binding domains and transmembrane domains of the P-glycoprotein .
Comparaison Avec Des Composés Similaires
P-glycoprotein inhibitor 13 is unique in its high specificity and potency compared to other P-glycoprotein inhibitors. Similar compounds include:
Verapamil: A first-generation P-glycoprotein inhibitor with known mechanisms of action.
Cyclosporine: Another first-generation inhibitor used in various therapeutic applications.
Quinidine: A compound with similar inhibitory effects on P-glycoprotein
P-glycoprotein inhibitor 13 stands out due to its improved efficacy and reduced toxicity, making it a promising candidate for overcoming multidrug resistance in cancer therapy .
Propriétés
Formule moléculaire |
C32H34O8 |
|---|---|
Poids moléculaire |
546.6 g/mol |
Nom IUPAC |
(3-benzyl-4-methyl-2-oxo-7-propan-2-yloxychromen-8-yl)methyl 2-(3,4,5-trimethoxyphenyl)acetate |
InChI |
InChI=1S/C32H34O8/c1-19(2)39-26-13-12-23-20(3)24(14-21-10-8-7-9-11-21)32(34)40-30(23)25(26)18-38-29(33)17-22-15-27(35-4)31(37-6)28(16-22)36-5/h7-13,15-16,19H,14,17-18H2,1-6H3 |
Clé InChI |
SPOSWQWTHALSRX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC2=C1C=CC(=C2COC(=O)CC3=CC(=C(C(=C3)OC)OC)OC)OC(C)C)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



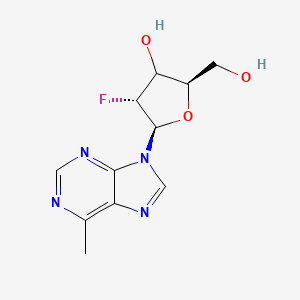
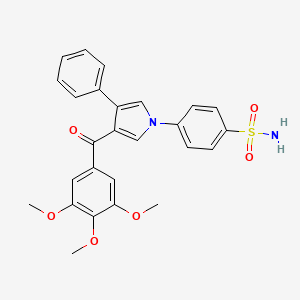
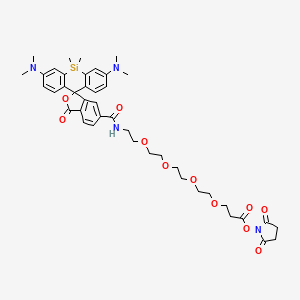
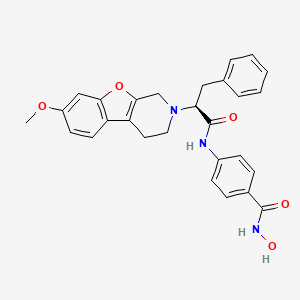

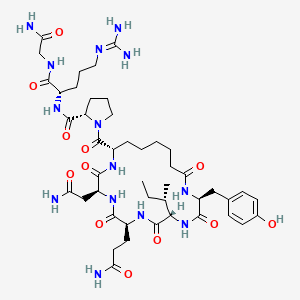
![(E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuterio(113C)methoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid](/img/structure/B12388412.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12388416.png)
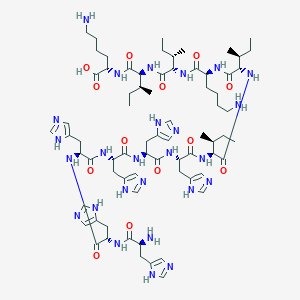
![(3S,10S,13S,16R,17S,18R)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12388430.png)

![5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexyl]pentanoic acid](/img/structure/B12388440.png)
